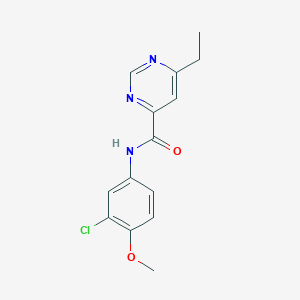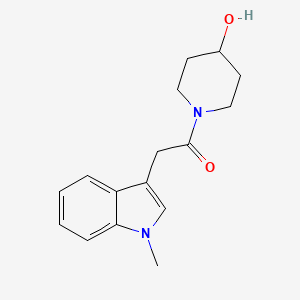
N-(3-chloro-4-methoxyphenyl)-6-ethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, an ethyl group on the pyrimidine ring, and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-ethylpyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxyaniline and 6-ethylpyrimidine-4-carboxylic acid.
Coupling Reaction: The 3-chloro-4-methoxyaniline is reacted with 6-ethylpyrimidine-4-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and ethyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Products with oxidized functional groups such as aldehydes or carboxylic acids.
Reduction: Products with reduced functional groups such as alcohols or amines.
Hydrolysis: 6-ethylpyrimidine-4-carboxylic acid and 3-chloro-4-methoxyaniline.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-6-ethylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-6-ethylpyrimidine-4-carboxamide is unique due to the presence of both the chloro and methoxy groups on the phenyl ring, as well as the ethyl group on the pyrimidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H14ClN3O2 |
|---|---|
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-3-9-7-12(17-8-16-9)14(19)18-10-4-5-13(20-2)11(15)6-10/h4-8H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
QMXFGDIUVFZBJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15115988.png)
![3-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B15115989.png)
![3,5-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B15115992.png)
![4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15116002.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B15116006.png)
![N-cyclopropyl-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B15116009.png)
![2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15116010.png)
![2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15116018.png)


![2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15116056.png)
![1-(4-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B15116071.png)
![6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine](/img/structure/B15116072.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15116075.png)
